molecular formula C21H17N3O5S B11649661 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide

Cat. No.: B11649661
M. Wt: 423.4 g/mol
InChI Key: KYHUUJQMJFCMCE-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonyl group attached to an indole ring, which is further connected to a nitrobenzamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the indole ring. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the sulfonyl and nitrobenzamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxyl or hydroxyl groups.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The sulfonyl and nitrobenzamide groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C21H17N3O5S/c25-21(16-5-9-18(10-6-16)24(26)27)22-17-7-11-19(12-8-17)30(28,29)23-14-13-15-3-1-2-4-20(15)23/h1-12H,13-14H2,(H,22,25)

InChI Key

KYHUUJQMJFCMCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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